molecular formula C5H3BrClNO2 B12554798 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- CAS No. 142330-86-7

2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-

Cat. No.: B12554798
CAS No.: 142330-86-7
M. Wt: 224.44 g/mol
InChI Key: BBQUGNQJGCJCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chloro-6-methyl-2-aminophenol with phosgene or its derivatives to form the oxazinone ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and molecular targets involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new chemical entities with specific properties .

Properties

CAS No.

142330-86-7

Molecular Formula

C5H3BrClNO2

Molecular Weight

224.44 g/mol

IUPAC Name

3-bromo-5-chloro-6-methyl-1,4-oxazin-2-one

InChI

InChI=1S/C5H3BrClNO2/c1-2-4(7)8-3(6)5(9)10-2/h1H3

InChI Key

BBQUGNQJGCJCCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)O1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.